Compound Description: This compound is a bio-functional hybrid synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen. Its structure has been fully characterized using various spectroscopic techniques including 1H NMR, 13C NMR, UV, and mass spectrometry. []
Relevance: This compound shares the 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide moiety with the target compound, N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide. Both compounds contain a biphenyl system with a fluorine substituent at the ortho position of one phenyl ring, connected to a propanamide group. This structural similarity suggests potential shared pharmacological properties or activities. [] (https://www.semanticscholar.org/paper/801839f321dddbe406475ea364f69dd3dba477c0)
Compound Description: This amide was synthesized by reacting tryptamine with flurbiprofen using N,N’-Dicyclohexylcarbodiimide as a coupling agent. It contains a structural fragment similar to Brequinar, a compound investigated for potential use in SARS-CoV-2 treatment trials. []
Relevance: Similar to the previous compound and N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide, this compound also features the 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide moiety. This structural similarity might imply common pharmacological targets or activities between these compounds. [] (https://www.semanticscholar.org/paper/c81d28ba6d382acc6e1026d328ab656522e56f4f)
Compound Description: Flu-AM4 is a flurbiprofen analog designed as a potential analgesic agent. It exhibits dual inhibitory action against fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. Flu-AM4 inhibits FAAH competitively and reversibly with a Ki value of 13 nM. It also exhibits substrate-selective inhibition of COX activity. Molecular modeling studies suggest that Flu-AM4 interacts with specific binding pockets within both FAAH and COX-2. In vivo studies in animal pain models demonstrate Flu-AM4's effectiveness as an analgesic and anti-inflammatory agent, supporting the potential of dual-action FAAH/substrate-selective COX inhibitors as analgesics. []
Relevance: Flu-AM4 shares the 2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide structural core with N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide. The presence of this common motif, derived from flurbiprofen, suggests that these compounds may exhibit similar binding properties or interact with related targets, particularly those associated with inflammation and pain pathways. [] (https://www.semanticscholar.org/paper/07546e5921412b1e9267d7a19492609cf171346b)
Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). It increases sGC's catalytic activity even when the enzyme is in its heme-oxidized or heme-free form. Intravenous injections of BAY 60-2770 have been shown to cause decreases in pulmonary and systemic arterial pressure, with the effects more pronounced under conditions of elevated vascular tone. This vasodilator activity is enhanced by inhibition of NO synthesis or sGC activity, suggesting that BAY 60-2770 can activate the heme-oxidized form of sGC in vivo to promote vasodilation. []
Relevance: While not directly analogous in structure, BAY 60-2770 and N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide both contain a biphenyl moiety with a fluorine substitution on one of the phenyl rings. Although their overall structures and pharmacologies differ, this shared feature hints at a potential for similar physicochemical properties or interactions with certain biological targets. [] (https://www.semanticscholar.org/paper/4f07632f5e0aae4349dc9c797f2e1b37835a7799)
Compound Description: TUG-891 is a selective agonist for the free fatty acid receptor 4 (FFA4/GPR120). Studies show that TUG-891, like the omega-3 fatty acid eicosapentaenoic acid (EPA), inhibits proliferation and migration of human prostate cancer cell lines (DU145 and PC-3) induced by growth factors such as lysophosphatidic acid (LPA) and epidermal growth factor. These effects are attributed to FFA4 activation, as knockdown of FFA4 expression abolishes the inhibitory actions of both TUG-891 and EPA. []
Relevance: Like the target compound, N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide, TUG-891 features a biphenyl system with a fluorine substituent on one of the phenyl rings. Although the positions of the fluorine substituent and the overall structures differ, this shared characteristic suggests that these compounds may possess certain similarities in their interactions with biological targets or their physicochemical properties. [] (https://www.semanticscholar.org/paper/9bb54fe817f002b33721b89275dbd0d17060a753)
Compound Description: DSR-71167 is a novel mineralocorticoid receptor (MR) antagonist with additional carbonic anhydrase (CA) inhibitory activity. It effectively increases urinary sodium excretion in a rat model of mineralocorticoid excess without causing a significant elevation in serum potassium levels, a common side effect of other MR antagonists like spironolactone and eplerenone. The presence of CA inhibitory activity is believed to contribute to DSR-71167's favorable potassium profile. []
Relevance: DSR-71167 and N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide share the presence of a biphenyl core with a fluorine substituent on one of the phenyl rings. This common feature suggests potential similarities in their physicochemical properties, although their overall structures and pharmacological activities are distinct. [] (https://www.semanticscholar.org/paper/fae86e1565112536afe96e3b9bf02f270e5c5ab8)
Compound Description: DuP 753, also known as Losartan potassium, is a potent and specific nonpeptide angiotensin II receptor antagonist that exerts its effects through competitive inhibition of angiotensin II binding to the AT1 receptor subtype. It is orally active and effectively lowers blood pressure in various animal models of hypertension. [, , , , , , ]
Relevance: DuP 753 and N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide share the biphenyl structural motif, a key feature common to many angiotensin II receptor antagonists. The presence of this moiety in both compounds suggests they may exhibit similar physicochemical properties or share binding affinities towards certain biological targets, despite differences in their overall structure and pharmacological profiles. [, , , , , , ] (https://www.semanticscholar.org/paper/99fef1d6833e4cc58fa87c65d62da913e7cea838; https://www.semanticscholar.org/paper/9ea7f3254bfbc544fb560aeba9b477e4a851e039; https://www.semanticscholar.org/paper/f16b60a612c48f5a1da8629a8cbc68c135e80208; https://www.semanticscholar.org/paper/87ba5039b66194fa6479333d69463a7b9b10874b; https://www.semanticscholar.org/paper/bb3dfb92d4999ebd36e6dddcd963beaf1f371023; https://www.semanticscholar.org/paper/512022f1ec7f6e98ae6cb17184ff5e7a656454dc; https://www.semanticscholar.org/paper/1b90334ea19c06d017e8d4c5d19bcc598823e4ec)
Compound Description: EXP3174 is a metabolite of DuP 753 (Losartan potassium) that also exhibits antagonistic activity towards angiotensin II receptors. Studies indicate that EXP3174 interacts with the same binding site on the receptor as DuP 753 but displays non-classical antagonism, characterized by a reduction in the maximum contractile force of the aorta in response to angiotensin II. [, , ]
Relevance: EXP3174 and N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide share the biphenyl core as a structural element. This similarity, along with their shared relationship to the AT1 receptor antagonist DuP 753, suggests potential overlapping physicochemical properties and possibly related interactions with biological targets, even though their overall structures and pharmacological profiles may differ. [, , ] (https://www.semanticscholar.org/paper/99fef1d6833e4cc58fa87c65d62da913e7cea838; https://www.semanticscholar.org/paper/512022f1ec7f6e98ae6cb17184ff5e7a656454dc; https://www.semanticscholar.org/paper/1b90334ea19c06d017e8d4c5d19bcc598823e4ec)
Compound Description: EXP3892 is another nonpeptide angiotensin II receptor antagonist that displays insurmountable antagonism, meaning that its inhibitory effects cannot be fully overcome by increasing the concentration of angiotensin II. This behavior contrasts with the surmountable antagonism of DuP 753. []
Relevance: EXP3892 shares the biphenyl structural element with N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide. This structural similarity, along with their shared classification as angiotensin II receptor antagonists, suggests potential similarities in their physicochemical properties and interactions with specific biological targets, despite differences in their overall structures and modes of antagonism. [] (https://www.semanticscholar.org/paper/512022f1ec7f6e98ae6cb17184ff5e7a656454dc)
Compound Description: BCCI is an imidazole derivative characterized by its biphenyl substituent and a cyanogroup on one of the phenyl rings. The crystal structure of this compound has been determined, providing insights into its molecular conformation and intermolecular interactions. []
Relevance: BCCI is structurally related to the target compound, N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide, due to their shared biphenyl moiety. Both compounds also feature a hydroxymethyl substituent attached to the imidazole ring. These structural similarities suggest potential shared physicochemical properties or interactions with certain biological targets, even though their overall structures and pharmacological activities may differ. [] (https://www.semanticscholar.org/paper/65f83533c713bc7cdc4b1d75aa68de2fff16a823)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.